3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Description
3-Chloro-8-oxo-7-(2-phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-derived compound characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with key functional groups:
- Position 3: A chlorine substituent, enhancing enzymatic stability.
- Position 7: A 2-phenoxyacetamido side chain, influencing antibacterial spectrum and pharmacokinetics.
- Position 8: A ketone group typical of cephalosporins.
- Position 2: A carboxylic acid critical for binding to penicillin-binding proteins (PBPs).
This compound is identified as Cefaclor Impurity 12 (molecular formula: C₁₅H₁₃ClN₂O₄S; molecular weight: 352.79) .
Properties
IUPAC Name |
3-chloro-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c16-9-7-24-14-11(13(20)18(14)12(9)15(21)22)17-10(19)6-23-8-4-2-1-3-5-8/h1-5,11,14H,6-7H2,(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKVLPYGFDNYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves several steps. The starting material is typically a beta-lactam compound, which undergoes chlorination and subsequent acylation with phenoxyacetic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-CHLORO-8-OXO-7-(2-PHENOXYACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics.
Biology: It is studied for its interactions with bacterial enzymes.
Medicine: It has potential as an antibiotic agent against resistant bacterial strains.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the enzyme beta-lactamase, which is responsible for breaking down beta-lactam antibiotics. By inhibiting this enzyme, the compound prevents the bacteria from building a proper cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cephalosporins are structurally diverse, with modifications at positions 3 and 7 dictating pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Findings:
Vinyl (e.g., 3-ethenyl in ): Enhances stability against Gram-negative enzymes but may reduce solubility . Acetoxymethyl (): Serves as a prodrug moiety, metabolized to active forms in vivo .
Position 7 Side Chains: 2-Phenoxyacetamido (target): Likely broadens Gram-negative coverage compared to phenylacetyl (), which is narrower in spectrum . Thiadiazol-thioacetamido (): Introduces heterocyclic elements, improving binding to PBPs in resistant strains . Amino-hydroxyphenyl (): Enhances targeting of PBPs in methicillin-resistant organisms .
Pharmacopeial Relevance :
- Compounds in and meet crystallinity and pH specifications, underscoring their suitability for pharmaceutical formulations .
Impurity Profile :
- The target compound’s role as a synthesis impurity (Cefaclor Impurity 12) emphasizes the need for rigorous purification to avoid efficacy/safety compromises .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
